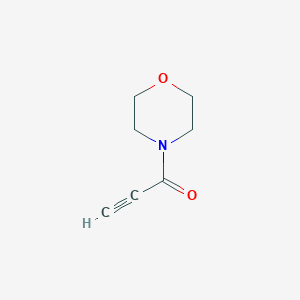

1-(Morpholin-4-yl)prop-2-yn-1-one

Vue d'ensemble

Description

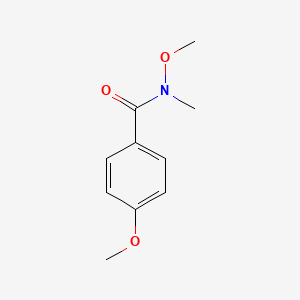

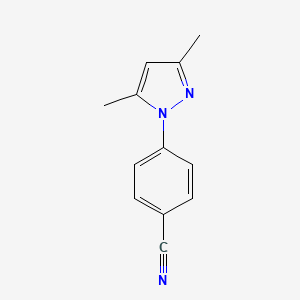

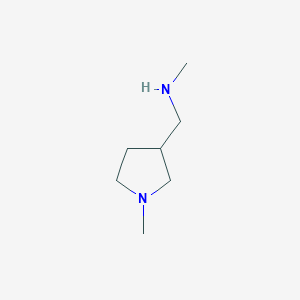

1-(Morpholin-4-yl)prop-2-yn-1-one is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is also known by its CAS number, 72431-18-6 .

Molecular Structure Analysis

The molecular structure of 1-(Morpholin-4-yl)prop-2-yn-1-one consists of a morpholine ring attached to a prop-2-yn-1-one group . The morpholine ring provides the compound with unique chemical properties, making it a valuable moiety in medicinal chemistry and drug design.Physical And Chemical Properties Analysis

1-(Morpholin-4-yl)prop-2-yn-1-one has a predicted boiling point of 227.2±50.0 °C and a predicted density of 1.158±0.06 g/cm3 . Its pKa is predicted to be -1.62±0.20 .Applications De Recherche Scientifique

QSAR Analysis in Antioxidant Activity

1-(Morpholin-4-yl)prop-2-yn-1-one derivatives have been evaluated for their antioxidant activities. A QSAR (Quantitative Structure-Activity Relationship) analysis indicated that factors like polarization, dipole moment, lipophilicity, and energy parameters significantly influence antioxidant activity. The study suggests that molecules with smaller volume and surface area exhibit higher antioxidant levels. This research can be foundational for designing new antioxidants (І. Drapak et al., 2019).

Role in Synthesizing Biologically Active Compounds

The compound is an important intermediate in the synthesis of biologically active heterocyclic compounds. Its structural properties, such as the morpholine ring adopting a chair conformation, facilitate the stabilization of the structure through hydrogen bonds, playing a crucial role in the synthesis process (L. Mazur, M. Pitucha, & Z. Rzączyńska, 2007).

Anticonvulsive and n-Cholinolytic Activities

Some derivatives of 1-(Morpholin-4-yl)prop-2-yn-1-one demonstrate pronounced anticonvulsive and peripheral n-cholinolytic activities, indicating potential applications in the treatment of convulsive disorders. These compounds show no antibacterial activity, suggesting a specific pharmacological profile (O. A. Papoyan et al., 2011).

Tetrahydrofuran Ring Construction

In the context of organic synthesis, reactions involving 1-(Morpholin-4-yl)prop-2-yn-1-one have led to the unexpected formation of diamines containing the tetrahydrofuran ring. This finding has implications for the synthesis of novel organic compounds (P. Kocięcka et al., 2018).

Potential in Anticonvulsant Agents

Research into hybrid molecules combining chemical fragments of known antiepileptic drugs with 1-(Morpholin-4-yl) derivatives has shown promising results. Some of these compounds have displayed broad-spectrum activity in preclinical seizure models, suggesting their potential as new anticonvulsant agents (K. Kamiński et al., 2015).

Analgesic Development

A novel enantiomerically enriched ethereal analog of 1-(Morpholin-4-yl)prop-2-yn-1-one has been synthesized, showing promise as a powerful syntheticopiate. This compound, designed for potential use as an analgesic, demonstrates improved affinity and selectivity toward opioid receptors based on docking studies. Such research is pivotal in the development of potent and safer analgesics (P. Borowiecki, 2022).

Neuromuscular Blocking Agents

1-(Morpholin-4-yl)prop-2-yn-1-one is also involved in the synthesis of certain neuromuscular blocking agents, such as Rocuronium Bromide. This synthesis process, involving various organic reactions, contributes to producing compounds that can be used as reference standards for controlling product quality in pharmaceuticals (Xu Qian-qian, 2010).

Pharmaceutical Compound Synthesis

The compound has been utilized in synthesizing various pharmaceutical compounds, demonstrating its versatility in medicinal chemistry. Its structural properties enable it to be a key component in the creation of complex molecular structures, which can have significant pharmacological effects (Xiaoping Rao, 2010).

Potential Inhibitor of the PI3K-AKT-mTOR Pathway

Research has identified 1-(Morpholin-4-yl)prop-2-yn-1-one derivatives as potential inhibitors of the PI3K-AKT-mTOR pathway, a critical signaling pathway in various diseases. This discovery opens up avenues for the development of new therapeutic agents targeting diseases associated with this pathway (H. Hobbs et al., 2019).

Corrosion Inhibition

In the field of material science, derivatives of 1-(Morpholin-4-yl)prop-2-yn-1-one have been synthesized and shown to be effective in inhibiting the corrosion of carbon steel. This application is crucial in industries where corrosion resistance is essential for maintaining the integrity of metal structures (G. Gao, C. Liang, & Hua Wang, 2007).

Propriétés

IUPAC Name |

1-morpholin-4-ylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-7(9)8-3-5-10-6-4-8/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLRHVKMEDRDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511194 | |

| Record name | 1-(Morpholin-4-yl)prop-2-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-yl)prop-2-yn-1-one | |

CAS RN |

72431-18-6 | |

| Record name | 1-(Morpholin-4-yl)prop-2-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)